molecular formula C15H22N2O B2857603 1-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]piperazine CAS No. 943119-67-3

1-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]piperazine

Cat. No. B2857603
CAS RN: 943119-67-3
M. Wt: 246.354
InChI Key: JFCRYNYBXQAVRP-UHFFFAOYSA-N
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Description

“1-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]piperazine” is a chemical compound with the CAS Number: 943119-67-3 . It has a molecular weight of 246.35 .


Physical And Chemical Properties Analysis

“1-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]piperazine” is a powder that is stored at room temperature .

Scientific Research Applications

Synthesis and Characterization

Novel derivatives of piperazine, including those structurally related to 1-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]piperazine, have been synthesized and characterized for their potential applications in scientific research. For example, Rajkumar et al. (2014) developed a series of 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives through a highly useful synthesis process. These compounds were characterized using IR, 1H and 13C NMR, and mass spectral studies, and showed significant antibacterial and antifungal activities when compared to standard drugs (Rajkumar, Kamaraj, & Krishnasamy, 2014).

Pharmacological Evaluation

Several studies have focused on the pharmacological evaluation of piperazine derivatives. Kumar et al. (2017) synthesized a novel series of 1-{[3-(furan-2-yl)-5-substituted phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine compounds. These compounds demonstrated significant antidepressant and antianxiety activities in vivo, highlighting the potential of piperazine derivatives in the development of new therapeutic agents (Kumar, Chawla, Akhtar, Sahu, Rathore, & Sahu, 2017).

Biochemical Activities

Research on piperazine derivatives also extends to their biochemical activities and potential applications in treating various diseases. For instance, Ding et al. (2016) prepared a series of 1,2,4-triazole Schiff bases containing the 1-[bi-(4-fluorophenyl)methyl]piperazine group, which demonstrated excellent inhibitory activity against CDC25B, a target associated with antitumor activity. This study showcases the role of piperazine derivatives in the development of novel antitumor agents (Ding, Zhang, Zhang, Mo, Li, & Zhao, 2016).

Environmental Applications

In addition to their biomedical applications, piperazine derivatives have been evaluated for environmental applications. Freeman et al. (2010) investigated the degradation of aqueous piperazine in carbon dioxide capture processes, demonstrating its superior resistance to thermal degradation and oxidation compared to other amines. This highlights the potential of piperazine derivatives in enhancing the efficiency and sustainability of carbon capture technologies (Freeman, Davis, & Rochelle, 2010).

Safety and Hazards

The safety information available indicates that “1-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]piperazine” has a GHS07 pictogram and a signal word "Warning" . For more detailed safety information, please refer to the MSDS .

properties

IUPAC Name

1-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O/c1-2-13-4-5-15(12-14(13)3-1)18-11-10-17-8-6-16-7-9-17/h4-5,12,16H,1-3,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFCRYNYBXQAVRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)OCCN3CCNCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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